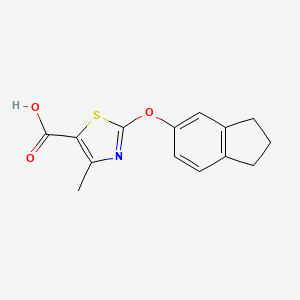

2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a unique combination of an indene moiety, a thiazole ring, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indene derivative, followed by the formation of the thiazole ring and finally the introduction of the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. The thiazole ring is known for its ability to enhance the biological activity of compounds against various pathogens. For instance, the synthesis of 7-oxo-thiazolo derivatives has demonstrated effective antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa, indicating that similar thiazole-containing compounds could possess comparable effects .

1.2 Anti-inflammatory Properties

The compound has been associated with anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases. Its structural framework allows it to interact with biological pathways involved in inflammation, potentially leading to the development of new anti-inflammatory drugs .

1.3 Neuroprotective Effects

Preliminary studies suggest that compounds with a similar indene structure may provide neuroprotective benefits, particularly in conditions characterized by hypoxia or ischemia. These compounds have been indicated as potential treatments for cognitive impairments and neurodegenerative diseases .

Synthesis and Characterization

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions that include:

- Formation of the thiazole ring : This step often employs cyclization reactions involving appropriate precursors.

- Functionalization : The introduction of substituents at specific positions on the thiazole and indene moieties enhances biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .

Case Study: Antimicrobial Efficacy

A study focused on synthesizing various thiazole derivatives showed that certain modifications to the thiazole ring significantly enhanced their antibacterial properties. In particular, compounds containing an indene moiety exhibited improved efficacy against resistant bacterial strains compared to traditional antibiotics like Ciprofloxacin .

Case Study: Neuroprotection in Hypoxic Conditions

Another investigation explored the neuroprotective potential of thiazole derivatives in models of hypoxia-induced neuronal damage. Results indicated that these compounds could reduce cell death and promote survival pathways in neuronal cells exposed to low oxygen levels .

Potential Future Applications

Given its promising pharmacological profile, this compound could have applications in:

- Drug Development : As a lead compound for creating new anti-inflammatory or antimicrobial agents.

- Material Science : Its unique chemical structure may allow for applications in creating novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The indene and thiazole moieties can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The carboxylic acid group can also play a role in binding interactions, influencing the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid: Similar structure but with a butanoic acid group instead of a thiazole ring.

Ethanone, 1-(2,3-dihydro-1H-inden-5-yl): Contains the indene moiety but lacks the thiazole and carboxylic acid groups.

Uniqueness

The uniqueness of 2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the indene moiety enhances its interaction with biological targets. The molecular formula is C12H13N1O3S, and it has a molecular weight of approximately 253.3 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Key mechanisms include:

- Xanthine Oxidase Inhibition : Similar compounds have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, leading to reduced production of uric acid and potential therapeutic effects in gout and hyperuricemia .

- Antioxidant Activity : The thiazole derivatives are known for their free radical scavenging properties, which can mitigate oxidative stress in cells .

Biological Activity Summary

Case Studies

-

Xanthine Oxidase Inhibition Study :

A study evaluated several derivatives of thiazole compounds for their ability to inhibit xanthine oxidase. The most potent compounds showed IC50 values significantly lower than standard treatments like febuxostat, highlighting the potential of these derivatives in managing conditions associated with elevated uric acid levels . -

Diabetes Model Investigation :

In a study involving streptozotocin-induced diabetic rats, thiazole derivatives were administered over four weeks. Results indicated significant improvements in serum glucose levels and lipid profiles compared to control groups. Histopathological examinations revealed protective effects on pancreatic islets and liver tissues, suggesting that these compounds could be beneficial in treating metabolic disorders .

Research Findings

Recent research has focused on synthesizing various derivatives of thiazole compounds to enhance their biological activity. For instance:

- Derivatives with Enhanced Activity : New derivatives have been synthesized with modifications that improve their binding affinity and specificity towards target enzymes like xanthine oxidase and other relevant receptors .

- In Vitro Studies : Various studies have confirmed the antimicrobial properties of thiazole derivatives against Gram-positive bacteria, showcasing minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL for certain strains .

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-8-12(13(16)17)19-14(15-8)18-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCJVVJJWATKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2=CC3=C(CCC3)C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.